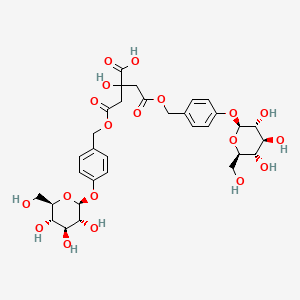
Parishin C
Übersicht
Beschreibung
Parishin C is a rare polyphenolic glucoside primarily found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata . It is one of the major bioactive components of this plant and is known for its various biological and pharmacological activities, including neuroprotective and antipsychotic effects .
Wirkmechanismus
Target of Action
Parishin C, a bioactive compound found in Gastrodia elata Blume, has been shown to have neuroprotective effects . It primarily targets neurotransmitters and inflammatory cytokines . It interacts with neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE), and inflammatory cytokines like IL-1β, TNF-α, and IL-6 .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their levels. It has been shown to decrease serum corticosterone level and increase the concentration of 5-HT, DA, and NE in the hippocampus and prefrontal cortex . Furthermore, it suppresses microglial activation (Iba1) and reduces the levels of IL-1β, TNF-α, and IL-6, with decreased protein expressions of NLRP3, ASC, caspase-1, and IL-6 .
Biochemical Pathways
This compound affects several biochemical pathways. It normalizes neurotransmitter levels, inhibits the activation of the NLRP3 inflammasome, and regulates the Sir2/Uth1/TOR signaling pathway . These pathways play crucial roles in neuroprotection, inflammation, and aging.
Pharmacokinetics
The pharmacokinetics of this compound have been studied using a liquid chromatography tandem with mass spectrometry (LC–MS/MS) approach . The study showed that this compound, along with other compounds, could be detected in plasma at various time points. The systemic clearance of this compound was found to be fast (t1/2α, 0.699 h) and its elimination was slow (t1/2β, 5.34 h) .
Result of Action
The administration of this compound has been shown to ameliorate depression-like behaviors induced by chronic social defeat stress (CSDS), as evidenced by increased social interaction, increased sucrose preference, and decreased immobility . It also exerts neuroprotective effects, as demonstrated in a rat model of middle cerebral artery occlusion (MCAO), where it improved nerve function and suppressed oxidative stress and pro-inflammatory factors release .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH of the extraction process can affect the transfer rate of this compound and other compounds . Furthermore, the contents of this compound and other constituents were found to vary depending on the different parts of the Gastrodia elata plant .
Biochemische Analyse
Biochemical Properties
Parishin C plays a significant role in biochemical reactions, particularly in the context of its neuroprotective effects. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, this compound interacts with antioxidant enzymes like superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress. These interactions highlight the compound’s ability to modulate inflammatory and oxidative pathways, contributing to its neuroprotective properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to protect against oxidative stress-induced damage by enhancing the expression of antioxidant enzymes. It also modulates cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines. Furthermore, this compound influences gene expression by upregulating genes involved in antioxidant defense and downregulating those associated with inflammation. These cellular effects contribute to the overall neuroprotective and anti-inflammatory properties of this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of COX-2 and iNOS, reducing the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. Additionally, this compound enhances the activity of antioxidant enzymes like SOD and catalase by increasing their expression and activity. This dual action of inhibiting pro-inflammatory enzymes and enhancing antioxidant defenses underlies the compound’s neuroprotective effects. Moreover, this compound modulates gene expression by influencing transcription factors such as NF-κB, leading to reduced inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its bioactivity over extended periods. Its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have demonstrated that continuous administration of this compound leads to sustained neuroprotective effects, with improvements in neuronal function and reductions in oxidative stress and inflammation observed over weeks to months .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert significant neuroprotective effects without any adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits of this compound while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s (CYPs) play a crucial role in the oxidation of this compound, while conjugation reactions involving glucuronidation and sulfation facilitate its excretion. These metabolic pathways ensure the efficient clearance of this compound from the body, preventing its accumulation and potential toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) facilitate the cellular uptake and efflux of this compound. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability. These transport and distribution mechanisms ensure that this compound reaches its target sites within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation. Additionally, this compound can be found in the mitochondria, where it enhances the activity of mitochondrial antioxidant enzymes and protects against mitochondrial dysfunction. Targeting signals and post-translational modifications, such as phosphorylation, may direct this compound to specific subcellular compartments, optimizing its therapeutic effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Parishin C kann durch Extraktion aus Gastrodia elata synthetisiert werden. Der Extraktionsprozess beinhaltet die Verwendung eines schwach sauren Milieus, um die Übertragungsrate von Parishinen zu verbessern, und so die Konsistenz von Gastrodin und Parishinen zwischen den Rohstoffen und den wässrigen Extrakten zu gewährleisten . Die Extraktionsbedingungen werden optimiert, um die Umwandlung von Parishinen in Gastrodin zu verhindern, wodurch ein hoher Gehalt an Parishinen in den Extrakten erhalten bleibt .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) für die simultane Quantifizierung und Pharmakokinetik der Verbindung . Diese Methode maximiert den Durchsatz der Analyse durch die Verwendung minimaler Probenaufbereitungsverfahren und einer kürzeren Analyselaufzeit .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Parishin C durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind schwache Säuren für die Extraktion und verschiedene Lösungsmittel für die chromatographische Trennung . Die Bedingungen werden optimiert, um die Integrität der Verbindung zu erhalten und ihren Abbau zu verhindern.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die bei Reaktionen mit this compound gebildet werden, sind seine Derivate, wie Parishin A, Parishin B und Parishin E . Diese Derivate sind ebenfalls bioaktiv und haben ähnliche pharmakologische Eigenschaften.
Wissenschaftliche Forschungsanwendungen
Parishin C hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: this compound hat sich als potenzielles Mittel zur Behandlung von durch zerebrale Ischämie induzierten Hirngewebeschäden erwiesen, indem es oxidativen Stress und Entzündungsreaktionen reduziert.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Pfade. Es wurde gezeigt, dass es oxidativen Stress und Entzündungen hemmt, die Schlüsselfaktoren für seine neuroprotektiven Wirkungen sind . Zusätzlich verhindert this compound die Hemmung der Langzeitpotenzierung, indem es NMDA-Rezeptorströme vor Schäden schützt, die durch Amyloid-beta-Oligomere induziert werden . Dieser Mechanismus ist entscheidend für seine potenzielle Verwendung bei der Behandlung neurodegenerativer Erkrankungen.
Vergleich Mit ähnlichen Verbindungen
Parishin C ist einzigartig unter seinen ähnlichen Verbindungen, wie Parishin A, Parishin B und Parishin E . Während all diese Verbindungen polyphenolhaltige Glucoside sind, die in Gastrodia elata vorkommen, sticht this compound durch seine spezifischen neuroprotektiven und antidepressiven Wirkungen heraus . Die ähnlichen Verbindungen teilen einige pharmakologische Eigenschaften, unterscheiden sich jedoch in ihren spezifischen Bioaktivitäten und molekularen Zielen.
Ähnliche Verbindungen:
- Parishin A
- Parishin B
- Parishin E
Diese Verbindungen, wie this compound, sind wichtig für ihr therapeutisches Potenzial und werden auf ihre verschiedenen biologischen Aktivitäten untersucht .
Eigenschaften
IUPAC Name |
2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVCHAWVCIWVLP-KDSCYBBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113451 | |
| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174972-80-6 | |
| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174972-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/new.no-structure.jpg)
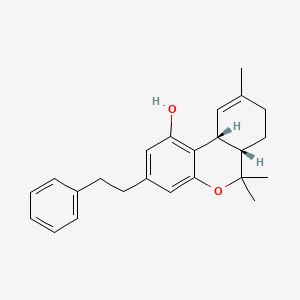

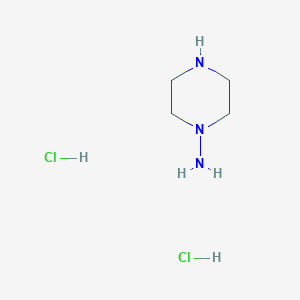
![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)


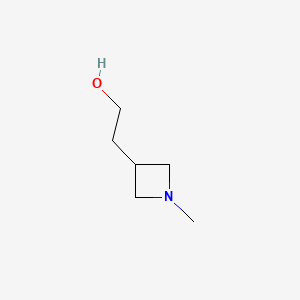
![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)
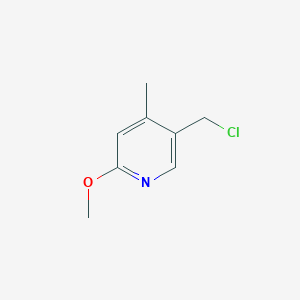
![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)
